molecular formula C10H9BrN2OS B1446619 4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one CAS No. 1552483-22-3

4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Cat. No.: B1446619
CAS No.: 1552483-22-3
M. Wt: 285.16 g/mol
InChI Key: YMEUFNWOQILYCI-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is a heterocyclic compound that features a bromophenyl group, a methyl group, and a sulfanyl group attached to an imidazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, palladium catalysts for coupling reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is unique due to the combination of its bromophenyl, methyl, and sulfanyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(4-bromophenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2OS/c1-10(8(14)12-9(15)13-10)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEUFNWOQILYCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=S)N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
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4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
Reactant of Route 3
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4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
Reactant of Route 4
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4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
Reactant of Route 5
4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
Reactant of Route 6
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4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

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